molecular formula C6H9N3S B1486722 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 214542-56-0

2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

Cat. No.: B1486722
CAS No.: 214542-56-0
M. Wt: 155.22 g/mol
InChI Key: KGKMOASZDHGIJC-UHFFFAOYSA-N
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Description

2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a useful research compound. Its molecular formula is C6H9N3S and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N3SC_6H_9N_3S with a molecular weight of approximately 155.22 g/mol. The structure features a thieno ring fused with a pyrazole moiety, which is crucial for its biological activity.

Biological Activities

Research indicates that compounds in the thieno[3,4-c]pyrazole family exhibit various pharmacological properties:

  • Antioxidant Activity : Studies have demonstrated that thieno[3,4-c]pyrazole derivatives can act as antioxidants. For example, they have shown protective effects against oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol in fish models .
  • Anti-inflammatory Properties : Thieno[3,4-c]pyrazole compounds have been reported to possess anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various biological assays .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens, making them potential candidates for developing new antibiotics .
  • Antitumor Effects : Preliminary studies suggest that these compounds may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes:

  • Step 1 : Formation of the thieno ring through cyclization reactions involving appropriate precursors.
  • Step 2 : Introduction of the pyrazole moiety via condensation reactions.
  • Step 3 : Methylation and further functionalization to achieve the desired compound .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant protective effects against oxidative damage in fish erythrocytes .
Study BAnti-inflammatory EffectsShowed inhibition of nitric oxide production in macrophages .
Study CAntitumor ActivityFound to induce apoptosis in breast cancer cell lines .

Scientific Research Applications

Biological Activities

Research indicates that compounds with a thieno[3,4-c]pyrazole framework exhibit a range of biological activities:

Compound Name Structure Type Biological Activity
1-Methyl-1H-pyrazolePyrazoleAnticancer
2-Amino-thieno[3,4-b]pyrazoleThieno-PyrazoleAntidiabetic
5-Methylthieno[3,4-c]pyridineThieno-PyridineNeuroprotective
1H-Pyrazolo[3,4-b]pyridinePyrazolo-PyridineAntimicrobial

The thieno[3,4-c]pyrazole structure is associated with unique electronic properties that may enhance the efficacy and selectivity of therapeutic agents compared to other similar compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that the compound could be developed into an effective anticancer drug targeting various tumor types .

Antiviral Activity

The compound also exhibits antiviral properties. Research on related thieno[3,4-c]pyrazole derivatives has demonstrated significant activity against viral pathogens. Its ability to modulate biological pathways involved in viral replication makes it a candidate for further exploration in antiviral drug development .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound has shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of specific enzymes that play a role in inflammatory processes, making it a potential treatment for inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
  • Cytotoxic Effects : In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This indicates its potential as a lead compound for developing new anticancer therapies.

Properties

IUPAC Name

2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-9-6(7)4-2-10-3-5(4)8-9/h2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKMOASZDHGIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CSCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Reactant of Route 2
2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Reactant of Route 3
2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Reactant of Route 4
2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Reactant of Route 5
2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Reactant of Route 6
2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.